molecular formula C18H11BrClN3O2S B308121 (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

Cat. No. B308121
M. Wt: 448.7 g/mol
InChI Key: HFLXHEGURSFWHQ-IUKYACNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one, also known as BRD7552, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one inhibits the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one prevents the activation of oncogenes and promotes the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been found to have high selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in gene regulation. However, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has a relatively low potency compared to other BET inhibitors, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one in scientific research. One potential direction is the development of more potent and selective BET inhibitors based on the structure of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one with other drugs or therapies may enhance its therapeutic efficacy in cancer treatment.

Synthesis Methods

The synthesis of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline to obtain 5-bromo-2-(4-chlorophenyl)indole. The intermediate product is then reacted with 2-amino-3-methylthiazolidin-4-one and formaldehyde to obtain (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. The overall yield of this synthesis method is approximately 15%.

Scientific Research Applications

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the replication of human cytomegalovirus, making it a potential antiviral agent.

properties

Product Name

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C18H11BrClN3O2S

Molecular Weight

448.7 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11BrClN3O2S/c1-23-17(25)15(26-18(23)21-11-5-3-10(20)4-6-11)14-12-8-9(19)2-7-13(12)22-16(14)24/h2-8H,1H3,(H,22,24)/b15-14-,21-18?

InChI Key

HFLXHEGURSFWHQ-IUKYACNJSA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)NC2=O)/SC1=NC4=CC=C(C=C4)Cl

SMILES

CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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